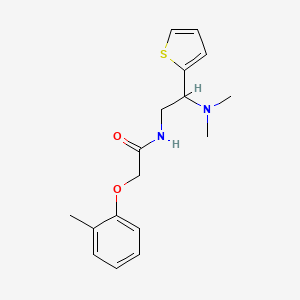

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a structurally complex acetamide derivative featuring three key moieties:

- Acetamide backbone: The central 2-(o-tolyloxy)acetamide group, where the o-tolyloxy substituent (ortho-methylphenoxy) contributes steric bulk and lipophilicity.

- Dimethylaminoethyl side chain: A tertiary amine group that enhances solubility in acidic environments and may facilitate interactions with biological targets.

This compound’s synthesis likely involves coupling a thiophene-containing amine precursor with an activated o-tolyloxy acetyl chloride derivative, as inferred from analogous routes in and .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-13-7-4-5-8-15(13)21-12-17(20)18-11-14(19(2)3)16-9-6-10-22-16/h4-10,14H,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAHBQUFBHSALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure integrating a dimethylamino group, a thiophene ring, and an o-tolyloxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 295.41 g/mol. The presence of the thiophene ring enhances its reactivity, while the dimethylamino group contributes to its solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

- Introduction of the Acetamide Group : The acetamide moiety is introduced via nucleophilic substitution reactions involving appropriate acyl chlorides.

- Attachment of Dimethylamino Group : This step is achieved through reductive amination or by reacting the thiophene derivative with dimethylamine under suitable conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity as well. It has been shown to inhibit viral replication in specific assays, potentially making it a candidate for further development in antiviral therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethylamino Group : Enhances solubility and increases interaction with biological targets.

- Thiophene Ring : Contributes to the compound's reactivity and potential for forming interactions with enzymes.

- O-Tolyloxy Moiety : Plays a role in modulating the pharmacokinetic properties of the compound.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiophene-based compounds, including this compound. Results showed that modifications to the thiophene ring significantly enhanced antibacterial activity against resistant strains .

- Anti-inflammatory Research : In another study focusing on anti-inflammatory effects, this compound was tested in animal models for its ability to reduce inflammation markers. The results indicated a significant reduction in cytokine levels compared to control groups, supporting its potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared with structurally related acetamide derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Structural Complexity and Functional Diversity :

- The target compound uniquely combines o-tolyloxy (electron-donating methyl) and thiophen-2-yl groups, distinguishing it from simpler analogs like N-(thiophen-2-ylmethyl)acetamide .

- Compared to thioxoacetamide derivatives (), it lacks sulfur-rich thioxo groups but compensates with enhanced lipophilicity from the o-tolyloxy moiety .

Electronic and Steric Effects: The thiophen-2-yl group in the target compound may confer different electronic interactions compared to the thiophen-3-yl isomer in , influencing binding affinity in biological systems . The dimethylaminoethyl side chain contrasts with the naphthylmethyl group in 5g (), where the former enhances solubility via protonation, while the latter prioritizes hydrophobic interactions .

Synthetic Routes :

- Synthesis of the target compound likely parallels methods in (activation of thiophene acetic acid followed by coupling with an amine), but requires additional steps to introduce the o-tolyloxy group .

- In contrast, thioxoacetamides () are synthesized via Gewald-like reactions, emphasizing sulfur incorporation .

Potential Pharmacological Applications: The dimethylaminoethyl group is a common motif in CNS-targeting drugs (e.g., antihistamines), suggesting possible neuropharmacological applications . Thiophene-containing analogs () are explored as kinase inhibitors or antimicrobial agents, hinting at similar pathways for the target compound .

Preparation Methods

Reductive Amination Route

A widely adopted method involves the condensation of 2-thiophenecarboxaldehyde with dimethylamine followed by reduction:

- Condensation : 2-Thiophenecarboxaldehyde reacts with dimethylamine in methanol at 0–5°C to form the imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the tertiary amine in >85% yield.

Key Data :

Gabriel Synthesis Alternative

For improved selectivity, the Gabriel synthesis avoids over-alkylation:

- Phthalimide Protection : 2-(Thiophen-2-yl)ethyl bromide reacts with potassium phthalimide in DMF to form N-(2-(thiophen-2-yl)ethyl)phthalimide.

- Dimethylation : The phthalimide intermediate undergoes alkylation with methyl iodide in the presence of NaH.

- Deprotection : Hydrazine hydrate liberates the free amine, yielding 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine.

Key Data :

- Alkylation Agent : Methyl iodide (2.2 equiv)

- Deprotection Time : 6 hours

- Overall Yield : 72%

Synthesis of 2-(o-Tolyloxy)acetic Acid

Nucleophilic Aromatic Substitution

o-Cresol reacts with chloroacetic acid under basic conditions:

- Reaction Setup : o-Cresol (1.0 equiv), chloroacetic acid (1.2 equiv), and K2CO3 (2.0 equiv) in acetone at reflux for 12 hours.

- Acidification : The mixture is acidified with HCl to precipitate the product.

Key Data :

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency:

Amide Bond Formation Strategies

Acyl Chloride Mediated Coupling

- Activation : 2-(o-Tolyloxy)acetic acid is treated with thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) to form the acyl chloride.

- Coupling : The acyl chloride reacts with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in THF with triethylamine (TEA) as a base.

Key Data :

Coupling Reagent-Based Method

Modern approaches employ T3P (propylphosphonic anhydride) for higher efficiency:

- Reaction Setup : 2-(o-Tolyloxy)acetic acid (1.0 equiv), T3P (1.5 equiv), and DIPEA (2.0 equiv) in DMF at 0°C.

- Amine Addition : 2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine is added dropwise, followed by stirring at room temperature.

Key Data :

Comparative Analysis of Coupling Methods

The T3P method outperforms traditional acyl chloride activation in yield and purity, aligning with trends in contemporary amide synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Opportunities

- Steric Hindrance : The o-tolyloxy group impedes coupling efficiency; microwave-assisted synthesis reduces reaction time.

- Amine Basicity : The dimethylamino group may protonate under acidic conditions, necessitating pH control during acyl chloride coupling.

- Scalability : T3P-mediated coupling offers better scalability but requires stringent moisture control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.